2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl and 4-hydroxy-3-methoxyphenyl intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.
Scientific Research Applications
2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects in biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Methoxytyramine: A monomethoxybenzene that is a metabolite of dopamine and considered a potential biomarker of certain diseases.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl): Known for its role in various biochemical processes and potential therapeutic applications.
Uniqueness
2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of furan, hydroxy, methoxy, and chromeno-pyrrole moieties provides distinct chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C25H21NO6 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H21NO6/c1-13-9-17-19(10-14(13)2)32-24-21(23(17)28)22(15-6-7-18(27)20(11-15)30-3)26(25(24)29)12-16-5-4-8-31-16/h4-11,22,27H,12H2,1-3H3 |
InChI Key |
QAEKBESWASVBTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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